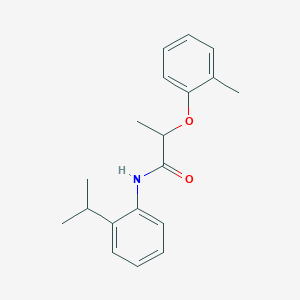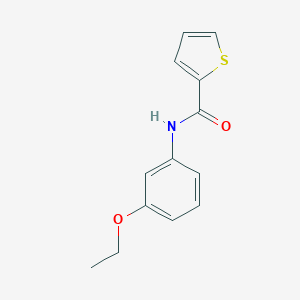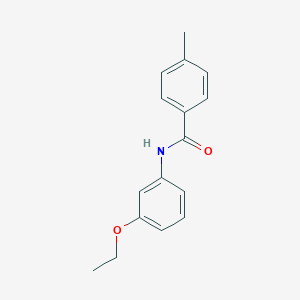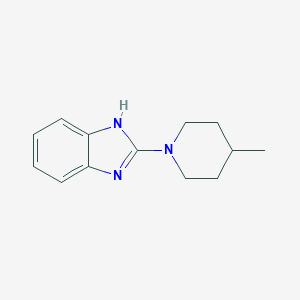![molecular formula C22H23N5O3 B268077 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine, also known as FMT, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. FMT is a small molecule that belongs to the class of tetraazoles, which are known for their biological activities such as antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine involves its binding to the A2A receptor and modulating its activity. This leads to the activation of various signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine in lab experiments include its high affinity and selectivity for the A2A receptor, its ability to modulate various signaling pathways, and its potential applications in medicinal chemistry. However, there are also limitations to using 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine in lab experiments such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of new derivatives of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine with improved pharmacological properties such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine involves a series of steps that require specialized equipment and expertise. The general method involves the reaction of 3-methoxy-4-(chloromethyl)benzoic acid with 2-furylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1-(4-methylphenyl)-1H-tetrazole-5-thiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine. The overall yield of this process is around 30-40% and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has been shown to have potential applications in medicinal chemistry due to its ability to interact with various biological targets. One of the main targets of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine is the adenosine receptor A2A, which is involved in various physiological processes such as inflammation, pain, and neurodegeneration. 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has been shown to have high affinity and selectivity for the A2A receptor, making it a promising lead compound for the development of new drugs for the treatment of various diseases.
properties
Product Name |
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine |
|---|---|
Molecular Formula |
C22H23N5O3 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methanamine |
InChI |
InChI=1S/C22H23N5O3/c1-16-5-8-18(9-6-16)27-22(24-25-26-27)15-30-20-10-7-17(12-21(20)28-2)13-23-14-19-4-3-11-29-19/h3-12,23H,13-15H2,1-2H3 |
InChI Key |
UNGJFOHUTGMHQE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CO4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)






![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)

![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)